Misoprostol acid
Overview
Description
Misoprostol acid is the active metabolite of misoprostol, a synthetic prostaglandin E1 analog. Misoprostol is widely used in medicine for its ability to prevent and treat stomach and duodenal ulcers, induce labor, cause abortions, and treat postpartum bleeding due to poor contraction of the uterus . This compound is responsible for the pharmacological effects of misoprostol, as it is the form that interacts with prostaglandin receptors in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Misoprostol is synthesized through a multi-step process that involves the coupling of a cyclopentenone ester with a cuprate reagent . The synthetic route typically involves the protection of functional groups, such as the hydroxyl group, to prevent unwanted reactions. The key steps include:
- Protection of the hydroxyl group using tetrahydropyranyl (THP) or other protecting groups.
- Formation of the cuprate reagent.
- Coupling of the protected cyclopentenone ester with the cuprate reagent.
- Deprotection of the hydroxyl group to yield misoprostol .
Industrial Production Methods
Industrial production of misoprostol involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification . The final product is formulated into tablets or other dosage forms for medical use.
Chemical Reactions Analysis
Types of Reactions
Misoprostol acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, including dinor and tetranor metabolites.
Reduction: Reduction reactions can convert this compound into less active forms.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Dinor and tetranor metabolites: Formed through oxidation.
Various derivatives: Formed through substitution reactions.
Scientific Research Applications
Misoprostol acid has several scientific research applications, including:
Chemistry: Used as a model compound to study prostaglandin analogs and their reactions.
Biology: Studied for its effects on cellular processes and receptor interactions.
Medicine: Extensively researched for its therapeutic uses in preventing ulcers, inducing labor, and managing postpartum hemorrhage
Mechanism of Action
Misoprostol acid exerts its effects by stimulating prostaglandin E1 receptors on parietal cells in the stomach, leading to reduced gastric acid secretion . It also increases mucus and bicarbonate secretion, enhancing the protective barrier of the stomach lining . In the uterus, this compound increases the strength and frequency of contractions and decreases cervical tone, facilitating labor induction and abortion .
Comparison with Similar Compounds
Similar Compounds
Dinoprostone: Another prostaglandin E2 analog used for similar medical purposes, such as labor induction and cervical ripening.
Alprostadil: A prostaglandin E1 analog used to treat erectile dysfunction and maintain ductus arteriosus patency in newborns.
Uniqueness
Misoprostol acid is unique in its rapid absorption and extensive metabolism, leading to a quick onset of action . Its versatility in administration routes (oral, vaginal, sublingual, and rectal) makes it highly adaptable for various medical applications .
Properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-13-21(2,26)14-9-11-17-16(18(22)15-19(17)23)10-7-5-6-8-12-20(24)25/h9,11,16-17,19,23,26H,3-8,10,12-15H2,1-2H3,(H,24,25)/b11-9+/t16-,17-,19-,21?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWGPXZGIIOYDL-MKYGPDKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347869 | |
Record name | Misoprostol acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66792-31-2, 112137-89-0 | |
Record name | Misoprostol acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066792312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Misoprostol acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 112137-89-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MISOPROSTOL ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12Z0SU967A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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